molecular formula C18H15FN4O2 B11471808 10-[2-(4-fluorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one

10-[2-(4-fluorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one

Cat. No.: B11471808
M. Wt: 338.3 g/mol
InChI Key: NTPRPUJNHNZMPF-UHFFFAOYSA-N
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Description

10-[2-(4-fluorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a][1,3]benzimidazol-4(10H)-one is a complex organic compound that belongs to the class of triazino-benzimidazole derivatives. This compound is characterized by its unique structure, which includes a triazino ring fused with a benzimidazole moiety, and a fluorophenoxyethyl side chain. Such compounds are of significant interest in medicinal chemistry due to their potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[2-(4-fluorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a][1,3]benzimidazol-4(10H)-one typically involves multiple steps:

    Formation of the Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core, which can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Triazino Ring: The next step involves the cyclization of the benzimidazole with a triazine derivative. This can be achieved through a nucleophilic substitution reaction, where the benzimidazole acts as a nucleophile.

    Attachment of the Fluorophenoxyethyl Side Chain: The final step involves the introduction of the fluorophenoxyethyl side chain. This can be achieved through an etherification reaction, where the fluorophenol is reacted with an appropriate alkylating agent in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

10-[2-(4-fluorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a][1,3]benzimidazol-4(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could lead to the formation of quinone derivatives, while reduction could yield alcohols or amines.

Scientific Research Applications

10-[2-(4-fluorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a][1,3]benzimidazol-4(10H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is of interest for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: It can be used as a probe to study various biological pathways and molecular targets.

    Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: It may have applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 10-[2-(4-fluorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a][1,3]benzimidazol-4(10H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 10-[2-(4-methylphenoxy)ethyl]-3-phenyl-[1,2,4]triazino[4,3-a]benzimidazol-4-one
  • 1,2,4-triazino[5,6-b]indole derivatives

Uniqueness

10-[2-(4-fluorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a][1,3]benzimidazol-4(10H)-one is unique due to the presence of the fluorophenoxyethyl side chain, which can impart distinct pharmacological properties compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets.

Properties

Molecular Formula

C18H15FN4O2

Molecular Weight

338.3 g/mol

IUPAC Name

10-[2-(4-fluorophenoxy)ethyl]-3-methyl-[1,2,4]triazino[4,3-a]benzimidazol-4-one

InChI

InChI=1S/C18H15FN4O2/c1-12-17(24)23-16-5-3-2-4-15(16)22(18(23)21-20-12)10-11-25-14-8-6-13(19)7-9-14/h2-9H,10-11H2,1H3

InChI Key

NTPRPUJNHNZMPF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N(C3=CC=CC=C3N2C1=O)CCOC4=CC=C(C=C4)F

Origin of Product

United States

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